N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves chemical reactions of benzylamine and 4-carboxybenzaldehyde in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can lead to a variety of by-products. For example, the most frequently detected by-products in a review were hydroquinone, 1,4-benzoquinone, 4-aminophenol, acetamide, oxalic acid, formic acid, acetic acid, 1,2,4-trihydroxy benzene, and maleic acid .Mechanism of Action
Target of Action
Similar compounds such as am404, a paracetamol metabolite, have been shown to target the transient receptor potential vanilloid type 1 (trpv1) and the cannabinoid receptor type 1 (cb1) .
Mode of Action
Based on the similar compound am404, it might exert its pharmacological effects in immune cells
Biochemical Pathways
Related compounds like am404 have been shown to inhibit prostaglandin synthesis in activated microglia by inhibiting cox activity . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also influence similar pathways.
Pharmacokinetics
Related compounds have been shown to undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds
Result of Action
Related compounds like am404 have been shown to inhibit the production of inflammatory mediators of the arachidonic acid pathway in activated microglia . This suggests that this compound might also have anti-inflammatory effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and effectiveness
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJCUNJWNGEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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